molecular formula C28H27FN2O7S B12856920 Ethyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617697-29-7

Ethyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12856920
CAS No.: 617697-29-7
M. Wt: 554.6 g/mol
InChI Key: AEBVRDYQGNCHNB-XTQSDGFTSA-N
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Description

Ethyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as ethoxy, methoxy, fluoro, and thiazole. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes might include:

    Formation of the Pyrrole Ring: This could involve a condensation reaction between an amine and a diketone.

    Introduction of the Thiazole Ring: This might be achieved through a cyclization reaction involving a thioamide and a haloketone.

    Functional Group Modifications: Steps to introduce the ethoxy, methoxy, and fluoro groups, likely through substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions might target the carbonyl groups within the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds might be investigated for their interactions with enzymes and receptors, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for such a compound would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
  • Ethyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which can confer unique chemical and biological properties. For example, the presence of both fluoro and methoxy groups might enhance its binding affinity to certain biological targets compared to similar compounds without these groups.

Properties

CAS No.

617697-29-7

Molecular Formula

C28H27FN2O7S

Molecular Weight

554.6 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-ethoxy-3-methoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H27FN2O7S/c1-6-37-19-11-10-16(13-20(19)36-5)22-21(23(32)17-9-8-14(3)18(29)12-17)24(33)26(34)31(22)28-30-15(4)25(39-28)27(35)38-7-2/h8-13,22,32H,6-7H2,1-5H3/b23-21+

InChI Key

AEBVRDYQGNCHNB-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC

Origin of Product

United States

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